molecular formula C6H13NO3S B2922316 4-(Ethylsulfonyl)morpholine CAS No. 1834-51-1

4-(Ethylsulfonyl)morpholine

Cat. No.: B2922316
CAS No.: 1834-51-1
M. Wt: 179.23
InChI Key: VRLFSDPSKRPQTR-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)morpholine is a chemical compound with the linear formula C6H13NO3S . It has a molecular weight of 179.239 and is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H13NO3S . The molecule consists of a six-membered ring with both amine and ether functional groups .


Chemical Reactions Analysis

Morpholines, including this compound, are known to participate in a variety of chemical reactions. They are frequently found in biologically active molecules and pharmaceuticals . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .


Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 179.239 and a linear formula of C6H13NO3S .

Safety and Hazards

4-(Ethylsulfonyl)morpholine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also suspected of damaging fertility and the unborn child .

Future Directions

Research on morpholine-based organocatalysts, including 4-(Ethylsulfonyl)morpholine, is ongoing. Recent studies have demonstrated the efficiency of these catalysts in the 1,4-addition reaction between aldehydes and nitroolefins . This suggests potential future applications of this compound in the field of organic synthesis .

Mechanism of Action

Target of Action

The primary target of 4-(Ethylsulfonyl)morpholine is the lysosomal pH . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment .

Mode of Action

This compound and similar compounds are capable of efficiently facilitating the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes . They are capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .

Biochemical Pathways

The compound’s action affects the lysosomal pH regulation pathway . By disrupting the homeostasis of lysosomal pH, it can lead to a decrease or deactivation in the activity of lysosomal hydrolytic enzymes . This modulation of lysosomal pH may serve as a practical strategy for regulating cellular processes as well as for developing therapeutic agents for lysosome-involved diseases .

Pharmacokinetics

It is known that the compound has a molecular weight of 179239 , which could influence its bioavailability and pharmacokinetics.

Result of Action

The result of this compound’s action is the disruption of the homeostasis of lysosomal pH . This disruption can lead to the inactivation of the lysosomal Cathepsin B enzyme , which could have significant effects at the molecular and cellular levels.

Properties

IUPAC Name

4-ethylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-2-11(8,9)7-3-5-10-6-4-7/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLFSDPSKRPQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1834-51-1
Record name 4-(ETHYLSULFONYL)MORPHOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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